4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, but typically involve the replacement of the sulfonyl group.
Scientific Research Applications
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(4-Nitrophenyl)sulfonylmorpholine
- 4-(2-Chloro-5-nitrophenyl)sulfonylmorpholine
Uniqueness
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is unique due to its combination of a morpholine ring with both sulfonyl and nitrophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a sulfonyl group and a nitrophenyl moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain morpholine derivatives possess activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, demonstrating their potency against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Antidiabetic Potential
Morpholine derivatives have also been investigated for their antidiabetic properties. Compounds similar to this compound have shown inhibitory effects on α-glucosidases, which are crucial for carbohydrate metabolism. These compounds can enhance glucose uptake in cellular models, suggesting potential therapeutic applications in diabetes management .
Antiproliferative Effects
In a study focusing on antiproliferative agents, modifications to the morpholine structure led to enhanced activity against cancer cell lines. The introduction of sulfonyl and nitro groups has been linked to increased cytotoxicity, indicating that structural variations can significantly influence biological efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
- Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis or halt cell cycle progression through various signaling pathways.
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of morpholine derivatives, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
Study 2: Antidiabetic Activity
In vitro assays demonstrated that certain morpholine derivatives could stimulate glucose uptake in muscle cells, providing a potential mechanism for their antidiabetic effects. This study highlighted the importance of structural features in enhancing biological activity .
Data Summary
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHGIMCLKVKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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